molecular formula C10H20O7P2 B1218967 3,7-Dimethylocta-2,6-dienyl phosphono hydrogen phosphate

3,7-Dimethylocta-2,6-dienyl phosphono hydrogen phosphate

Cat. No. B1218967
M. Wt: 314.21 g/mol
InChI Key: GVVPGTZRZFNKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dimethylocta-2,6-dienyl phosphono hydrogen phosphate is a natural product found in Citrus unshiu, Flavobacterium, and other organisms with data available.

Scientific Research Applications

Phosphonate Metabolism in Bacteria

Research by Schink and Friedrich (2000) demonstrated that certain bacteria can metabolize phosphonates, converting phosphite to phosphate. This process may have implications for understanding early Earth's microbial energy metabolism and could represent an ancient evolutionary trait. It suggests that 3,7-Dimethylocta-2,6-dienyl phosphono hydrogen phosphate could be involved in similar bacterial metabolic pathways (Schink & Friedrich, 2000).

Synthesis of Phosphonate Analogues

The work by Casero et al. (1996) on the stereoselective synthesis of phosphono analogues of carbohydrates provides insights into the chemical synthesis involving phosphonates. This can be relevant for understanding how 3,7-Dimethylocta-2,6-dienyl phosphono hydrogen phosphate might be synthesized and utilized in chemical research (Casero et al., 1996).

Aminophosphonic Acids in Biological Applications

Orsini, Sello, and Sisti (2010) explored the use of aminophosphonic acids in biological applications, noting their stability and utility in various applications, including as enzyme inhibitors. This suggests potential applications for 3,7-Dimethylocta-2,6-dienyl phosphono hydrogen phosphate in enzyme-related research and pharmaceuticals (Orsini, Sello, & Sisti, 2010).

Phosphonate Interactions in Biological Systems

Labotka and Omachi (1987) investigated the transport of phosphate analogs in erythrocytes, demonstrating the varying influx rates among different phosphonates. This research could be extended to understand how 3,7-Dimethylocta-2,6-dienyl phosphono hydrogen phosphate interacts in biological systems (Labotka & Omachi, 1987).

Biodegradation of Phosphonates

Kamat, Williams, and Raushel (2011) provided insights into the biodegradation of alkylphosphonates to phosphate, emphasizing the importance of understanding the chemical steps in the metabolism of such compounds. This research could be applied to understanding the environmental impact and biodegradation of 3,7-Dimethylocta-2,6-dienyl phosphono hydrogen phosphate (Kamat, Williams, & Raushel, 2011).

properties

IUPAC Name

3,7-dimethylocta-2,6-dienyl phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O7P2/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVPGTZRZFNKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O7P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862405
Record name 3,7-Dimethylocta-2,6-dien-1-yl trihydrogen diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13100-81-7
Record name 3,7-Dimethylocta-2,6-dien-1-yl trihydrogen diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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